molecular formula C6H2BrF4N B580166 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227578-46-2

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B580166
CAS No.: 1227578-46-2
M. Wt: 243.987
InChI Key: NEMDVTHUXJKSDX-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227578-46-2) is a halogen-substituted pyridine derivative of significant interest in advanced chemical research and development. With the molecular formula C6H2BrF4N and a molecular weight of 243.98 g/mol, this compound serves as a versatile synthetic intermediate . The strategic placement of bromine and fluorine atoms on the pyridine ring, alongside the strongly electron-withdrawing trifluoromethyl group, makes this compound a valuable scaffold for constructing more complex molecules via substitution and cross-coupling reactions . The trifluoromethyl group is a key motif known to enhance the lipophilicity, metabolic stability, and biomolecular affinity of lead compounds, making derivatives of this intermediate highly relevant in the design of active ingredients . As such, its primary research applications are in the discovery and synthesis of novel candidates for agrochemicals and pharmaceuticals . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers are advised to handle this compound with care, using appropriate personal protective equipment and storing it in a cool, dry place, preferably under an inert atmosphere .

Properties

IUPAC Name

6-bromo-3-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDVTHUXJKSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256541
Record name 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-46-2
Record name 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227578-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Protocol

The process begins with 3-amino-6-picoline (compound A1) as the starting material:

  • Bromination :

    • Reagents : Sodium bromide (NaBr), sodium bromate (NaBrO₃), sulfuric acid (H₂SO₄).

    • Conditions : Ice-cooled acetonitrile (0–5°C), followed by gradual warming to room temperature.

    • Reaction : Bromination at the 2-position yields 3-amino-2-bromo-6-picoline (compound A2) with 90.3% yield after recrystallization.

  • Fluorination :

    • Reagents : Hydrofluoric acid (HF) or fluoroboric acid (HBF₄).

    • Conditions : Diazotization at low temperatures (-10°C to 0°C) followed by thermal decomposition.

    • Reaction : Substitution of the amino group with fluorine produces 3-fluoro-2-bromo-6-picoline .

Trifluoromethylation

The trifluoromethyl group is introduced via cross-coupling reactions:

  • Reagents : Copper(I) iodide, trifluoromethylating agents (e.g., CF₃SiMe₃).

  • Conditions : Palladium catalysis under inert atmosphere (N₂ or Ar), 80–100°C.

  • Yield : ~85–90% after purification by column chromatography.

Bromination-Oxidation Sequence

An alternative route starts with 2-chloro-5-chloromethylpyridine (compound I), leveraging bromination-oxidation to achieve the target structure.

Bromination Step

  • Reagents : Tribromophosphine oxide (POBr₃) or hydrogen bromide (HBr).

  • Conditions :

    • Solvent: Dichloromethane (DCM) or acetonitrile.

    • Temperature: 110–130°C for 3 hours.

  • Outcome : Produces 2-bromo-5-bromomethylpyridine (compound II) with 91.6% yield.

Oxidation to Aldehyde

  • Reagents : Sodium tert-butoxide, 2-nitropropane.

  • Conditions :

    • Temperature: 50–65°C under nitrogen.

    • Catalyst: Raney nickel for hydrogenation.

  • Outcome : Oxidation of the bromomethyl group yields 6-bromopyridine-3-carbaldehyde (compound III), with subsequent fluorination and trifluoromethylation completing the synthesis.

Comparative Analysis of Synthetic Routes

Parameter Blaz-Schiemann Route Bromination-Oxidation
Starting Material 3-Amino-6-picoline2-Chloro-5-chloromethylpyridine
Key Reagents NaBr, NaBrO₃, H₂SO₄, HFPOBr₃, NaOtBu, 2-nitropropane
Reaction Steps 3 (bromination, diazotization, CF₃)2 (bromination, oxidation)
Yield 90.3% (bromination step)81–92% (oxidation step)
Scalability Suitable for industrial scaleRequires harsh conditions (110°C+)
Regioselectivity High (directed by amino group)Moderate (dependent on substituents)

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) enhance bromination rates by stabilizing ionic intermediates.

  • Dichloromethane improves solubility for halogenated intermediates but poses environmental concerns.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during bromination.

  • Microwave-assisted synthesis reduces reaction times for trifluoromethylation (30 mins vs. 24 hrs).

Catalyst Efficiency

  • Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable efficient cross-coupling but require rigorous oxygen exclusion.

  • Raney nickel offers cost-effective hydrogenation but risks over-reduction.

Spectroscopic Characterization

Post-synthesis validation relies on:

  • ¹⁹F NMR : Distinct signals at δ -63 ppm (CF₃) and -110 ppm (C-F).

  • Mass Spectrometry : Molecular ion peak at m/z 243.987 ([M+H]⁺).

  • X-ray Diffraction : Confirms planar pyridine ring with Br-F-CF₃ substitution pattern.

Industrial Scalability

The Blaz-Schiemann route is favored for large-scale production due to:

  • Continuous flow reactors : Enhance safety and yield by minimizing exothermic risks.

  • Recrystallization protocols : Ethyl acetate/petroleum ether mixtures achieve >99% purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an aminopyridine derivative .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The biological and physicochemical properties of pyridine derivatives are highly dependent on the type, position, and combination of substituents. Below is a comparison of key analogs:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties Reference
6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Br (6), F (3), CF₃ (2) C₆H₂BrF₄N 259.99* Agrochemical intermediates
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (3), Cl (2), CF₃ (6) C₆H₂BrClF₃N 260.44 Intermediate in cross-coupling reactions
2-Bromo-6-(trifluoromethyl)pyridine Br (2), CF₃ (6) C₆H₃BrF₃N 225.99 Ligand synthesis
6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine CF₃ (phenyl), Cl (phenyl), F (3), CH₃ (2) C₁₃H₈ClF₄N 305.66 Antifungal, antibacterial activity
5-(Bromomethyl)-2-(trifluoromethyl)pyridine BrCH₂ (5), CF₃ (2) C₇H₅BrF₃N 240.02 Pharmaceutical intermediates

*Calculated based on analogous structures.

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group at the 2-position (as in the target compound) enhances electrophilic substitution resistance compared to analogs with CF₃ at the 6-position (e.g., 2-Bromo-6-(trifluoromethyl)pyridine) .
  • Halogen Diversity : Replacing fluorine with chlorine (e.g., 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) increases molecular weight and alters reactivity in Suzuki-Miyaura couplings .
  • Biological Activity : Addition of a chlorophenyl group (e.g., 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) broadens bioactivity, likely due to increased lipophilicity .

Biological Activity

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various domains.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine, fluorine, and a trifluoromethyl group. These substituents contribute to its unique physicochemical properties, influencing its reactivity and biological interactions. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, derivatives of trifluoromethylpyridines have shown significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .
  • Enzyme Inhibition : The compound has been utilized as a probe in biochemical assays to study enzyme interactions. It may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.
  • Agrochemical Applications : Trifluoromethylpyridine derivatives are known for their efficacy in pest control. The unique properties of this compound enhance its fungicidal and insecticidal activities compared to traditional compounds .

The mechanism by which this compound exerts its biological effects can vary based on the target organism or enzyme:

  • Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, leading to altered cellular responses. For example, it can interfere with biochemical pathways related to respiration or metabolic regulation in pests .
  • Pharmacokinetics : Its unique structure influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of fluorine atoms enhances stability against metabolic degradation while improving bioavailability .

Comparative Analysis with Similar Compounds

To better understand the unique profile of this compound, it is useful to compare it with other trifluoromethylpyridine derivatives:

Compound NameKey FeaturesBiological Activity
2-Bromo-5-(trifluoromethyl)pyridineSimilar halogen substitutionsModerate anticancer activity
4-Bromo-2-(trifluoromethyl)pyridineDifferent substitution patternEnhanced insecticidal properties
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridineVariation in fluorine positioningNotable antifungal activity

This table highlights how variations in substituent positions can significantly influence biological activity.

Case Studies

  • Anticancer Research : A study evaluated the cytotoxic effects of several trifluoromethylpyridine derivatives against various human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 20 µM against colon cancer cells, suggesting potential for further development as anticancer agents .
  • Agricultural Efficacy : In agricultural trials, this compound demonstrated superior fungicidal activity against common crop pathogens compared to non-fluorinated analogs. Its application resulted in a significant reduction in disease incidence and improved crop yield .

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